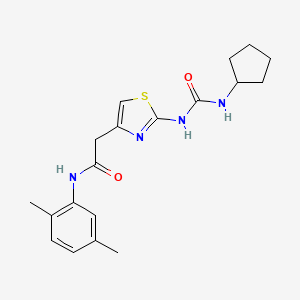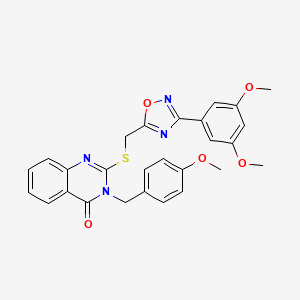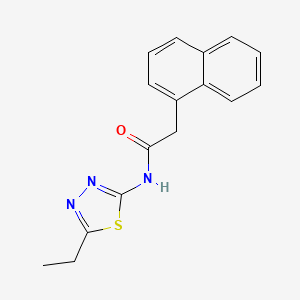![molecular formula C15H14N4O2 B2794125 Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone CAS No. 1797367-89-5](/img/structure/B2794125.png)
Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Furan compounds can be synthesized through various methods. One common method is the Paal-Knorr synthesis, where a 1,4-diketone is cyclized to produce a furan .Molecular Structure Analysis
The furan ring is aromatic because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 4n + 2 aromatic system (similar to benzene)^ .Chemical Reactions Analysis
Furan is a versatile compound in organic synthesis. It can undergo reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds depend on their exact structure. Furan itself is a colorless, volatile, and flammable liquid .Safety and Hazards
Future Directions
properties
IUPAC Name |
furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-7-14-16-8-11-9-18(5-4-12(11)19(14)17-10)15(20)13-3-2-6-21-13/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQJDMUUGQZSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CO4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(3-Nitrobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2794042.png)




![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794051.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2794053.png)
![3-(2-chlorophenyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2794054.png)
![2-Benzyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2794055.png)

![5-Hydroxymethyl-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B2794059.png)
![Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate](/img/structure/B2794061.png)
![1-[(2-Fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2794063.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide](/img/structure/B2794064.png)